futokadsurin C futokadsurin C Futokadsurin C is a lignan that is tetrahydrofuran substituted by methyl groups at positions 3 and 4, a 3,4-dimethoxyphenyl group at position 5 and a 1,3-benzodioxol-5-yl moiety at position 2 (the 2R,3R,4S,5S stereoisomer). Isolated from the aerial parts of Piper futokadsura, it exhibits inhibitory activity against production of nitric oxide (NO). It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a member of benzodioxoles, a dimethoxybenzene, a lignan and a member of oxolanes.
Brand Name: Vulcanchem
CAS No.: 852459-91-7
VCID: VC20868860
InChI: InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1
SMILES: CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C
Molecular Formula: C21H24O5
Molecular Weight: 356.4 g/mol

futokadsurin C

CAS No.: 852459-91-7

Cat. No.: VC20868860

Molecular Formula: C21H24O5

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

futokadsurin C - 852459-91-7

Specification

CAS No. 852459-91-7
Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
IUPAC Name 5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole
Standard InChI InChI=1S/C21H24O5/c1-12-13(2)21(15-6-8-17-19(10-15)25-11-24-17)26-20(12)14-5-7-16(22-3)18(9-14)23-4/h5-10,12-13,20-21H,11H2,1-4H3/t12-,13+,20-,21+/m0/s1
Standard InChI Key HSMDOSKNXLVXIP-WVGOSAFVSA-N
Isomeric SMILES C[C@@H]1[C@@H]([C@H](O[C@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C
SMILES CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C
Canonical SMILES CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC)OC)C
Appearance Oil

Introduction

Chemical Structure and Properties

Molecular Structure

Futokadsurin C is a tetrahydrofuran lignan with the molecular formula C21H24O5 and a molecular weight of 356.41 g/mol . The compound's structure features a tetrahydrofuran ring substituted by methyl groups at positions 3 and 4, with a 3,4-dimethoxyphenyl group at position 5 and a 1,3-benzodioxol-5-yl moiety at position 2 . Specifically, futokadsurin C represents the 2R,3R,4S,5S stereoisomer of this structural arrangement .

The IUPAC name for futokadsurin C is 5-[(2R,3R,4S,5S)-5-(3,4-dimethoxyphenyl)-3,4-dimethyloxolan-2-yl]-1,3-benzodioxole . Alternative names include (7R,8R,7'S,8'S)-3',4'-dimethoxy-3,4-methylenedioxy-7,7'-epoxylignan .

Physical and Chemical Properties

Futokadsurin C exists as a solid powder in its pure form . Its predicted physical properties include:

PropertyValueSource
Molecular Weight356.41 g/mol
Boiling Point467.5±45.0 °C (Predicted)
Density1.159±0.06 g/cm³ (Predicted)
FormulaC21H24O5
CAS Number852459-91-7

Chemical Identifiers and Notation

For research and database purposes, futokadsurin C can be identified using several chemical notations:

Identifier TypeValueSource
PubChem CID9548906
ChEBI IDCHEBI:65938
Standard InChIKeyLRAAAHJAYCYQAG-NXIGZUMLSA-N
Canonical SMILESCOc1cccc(c1OC)[C@H]1OC@@Hc1ccc2c(c1)OCO2

Natural Sources and Occurrence

Plant Sources

Futokadsurin C has been primarily isolated from the aerial parts of Piper futokadsura (also known as Piper kadsura Ohwi), a plant used in traditional medicine . The compound has been reported to occur in several other plant species:

  • Aristolochia holostylis

  • Magnolia fraseri

  • Piper kadsura

These plants belong to different families but produce similar lignan compounds, suggesting a convergent evolution of these secondary metabolites.

Biological Activities

Inhibition of Nitric Oxide Production

One of the most well-documented biological activities of futokadsurin C is its ability to inhibit nitric oxide (NO) production . This activity has been demonstrated in experimental models using murine macrophage-like cell lines (RAW 264.7) that are activated by lipopolysaccharide (LPS) and interferon-gamma .

The compound acts as an inhibitor of EC 1.14.13.39 (nitric oxide synthase), the enzyme responsible for producing nitric oxide during inflammatory responses . This mechanism of action is significant because excessive NO production is associated with various inflammatory conditions and diseases.

Anti-inflammatory Properties

As part of the investigation into phytochemicals from Piper kadsura, futokadsurin C has been evaluated for anti-inflammatory activities. It has been reported to moderately inhibit NO production in LPS-activated cells .

The anti-inflammatory properties of tetrahydrofuran lignans like futokadsurin C extend to several mechanisms, including:

  • Downregulation of cyclooxygenase-2 (COX-2)

  • Inhibition of inducible nitric oxide synthase (iNOS)

  • Reduction of interleukin-1b (IL-1b) gene expressions in LPS-elicited macrophages

Comparison with Related Compounds

Futokadsurin C is one of several bioactive compounds isolated from Piper kadsura. The table below summarizes the anti-inflammatory activities of selected compounds from this plant, providing context for futokadsurin C's relative potency:

CompoundAnti-inflammatory ActivitySource
Piperkadsin APotent inhibition of PMA-induced ROS production in human polymorphonuclear neutrophils (IC50: 4.3 μM)
Piperkadsin CPotently inhibited NO production in LPS-activated BV-2 cells (IC50: 14.6 μM)
FutoquinolPotently inhibited NO production in LPS-activated BV-2 cells (IC50: 16.8 μM)
GalgravinInhibited NO production by RAW 264.7 cells (IC50: 33.4 μM)
Futokadsurin CModerately inhibited NO production in LPS

Structure-Activity Relationships

Structural Features Important for Activity

Tetrahydrofuran lignans like futokadsurin C share common structural features that contribute to their biological activities. Research on related compounds suggests that:

  • The two benzene rings are essential structures for biological activity

  • The methyl groups on the tetrahydrofuran (THF) ring can enhance bioactivity

  • The specific stereochemistry of the compound plays a crucial role in determining potency

For instance, studies on talaumidin derivatives (structurally related to futokadsurin C) have shown that the two benzene rings are essential structures for neurotrophic activity, while the methyl groups on the THF ring can enhance their bioactivity .

Classification and Related Compounds

Futokadsurin C belongs to several chemical classes:

  • Lignans

  • Benzodioxoles

  • Dimethoxybenzenes

  • Oxolanes (tetrahydrofurans)

This classification helps in understanding its chemical behavior and potential biological activities based on structural similarities with other compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator